molecular formula C20H24N4O5 B6306613 N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide CAS No. 61876-77-5

N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide

Cat. No. B6306613
CAS RN: 61876-77-5
M. Wt: 400.4 g/mol
InChI Key: TVWWDWRCPARCIQ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is a chemical compound with the molecular formula C20H24N4O5. It is also known by other names such as “N6-CBZ-L-lysine”, “N-epsilon-carbobenzyloxy-L-lysine”, and "N6-benzyloxycarbonyl-L-lysine" . It is used as a substrate for bromelain .


Synthesis Analysis

The synthesis of “N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” involves the polymerization of N-carboxyanhydrides (NCA). The optimal polymerization conditions were investigated combining high-vacuum and low-temperature for the NCAs .


Molecular Structure Analysis

The molecular weight of “N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is 400.4 g/mol. The SMILES notation for this compound is NC@@HOCC1=CC=CC=C1)C(O)=O .


Chemical Reactions Analysis

“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is a substrate for trypsin-like enzymes and granule-associated serine esterases . It is also used in the study of the pH dependence of the trypsin-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is a highly sensitive substrate for trypsin-like enzymes and granule-associated serine esterase . The melting point of this compound is 259°C (decomposition) .

Scientific Research Applications

Biochemical Reagents

“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research.

Amino Acids

This compound is classified under amino acids . Amino acids are the building blocks of proteins and play a key role in many biological processes. They can be used in research to study protein structure and function, and to develop new therapeutic strategies.

Substrates

“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is also used as a substrate . Substrates are molecules upon which enzymes act. By studying the interaction between enzymes and their substrates, researchers can gain insights into enzyme mechanisms, kinetics, and regulation.

Trypsin-like Enzymes

This compound is a highly sensitive substrate for trypsin-like enzymes . Trypsin-like enzymes are a group of proteases that cleave peptide bonds in proteins. They are involved in many biological processes, including digestion, immune response, and cell signaling. This makes “N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” useful in studying these enzymes.

Granule-associated Serine Esterase

“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is also a highly sensitive substrate for granule-associated serine esterase . Granule-associated serine esterases are enzymes that are stored in cellular granules and released upon cell activation. They are involved in various biological processes, including inflammation and immune response.

Stable Isotopes

This compound is classified under stable isotopes . Stable isotopes are non-radioactive isotopes of elements. They are used in a wide range of applications, including tracer studies in biology and medicine, paleoclimatology, and geochemistry.

Mechanism of Action

Target of Action

N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is primarily targeted towards trypsin-like enzymes and granule-associated serine esterases . These enzymes play a crucial role in various biological processes, including digestion and immune response.

Mode of Action

The compound acts as a substrate for these enzymes . It undergoes enzymatic cleavage, leading to the release of p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, making this compound useful in enzyme assays.

Result of Action

The primary result of the action of N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is the cleavage of the compound by its target enzymes, leading to the release of p-nitroaniline . This can be used to measure the activity of the enzymes, providing valuable information about biological processes.

Safety and Hazards

“N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” is not intended for human or veterinary use. It is recommended for laboratory chemicals only. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water .

Future Directions

The future directions of “N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide” research could involve further investigation into its mechanism of action and potential applications in the study of proteases and endopeptidases .

properties

IUPAC Name

benzyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c21-18(19(25)23-16-9-11-17(12-10-16)24(27)28)8-4-5-13-22-20(26)29-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,26)(H,23,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWWDWRCPARCIQ-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide

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